

An In-depth Technical Guide to the Pharmacology of DA-8010 (Velufenacin)

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Compound of Interest

Compound Name: AZ8010

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Introduction

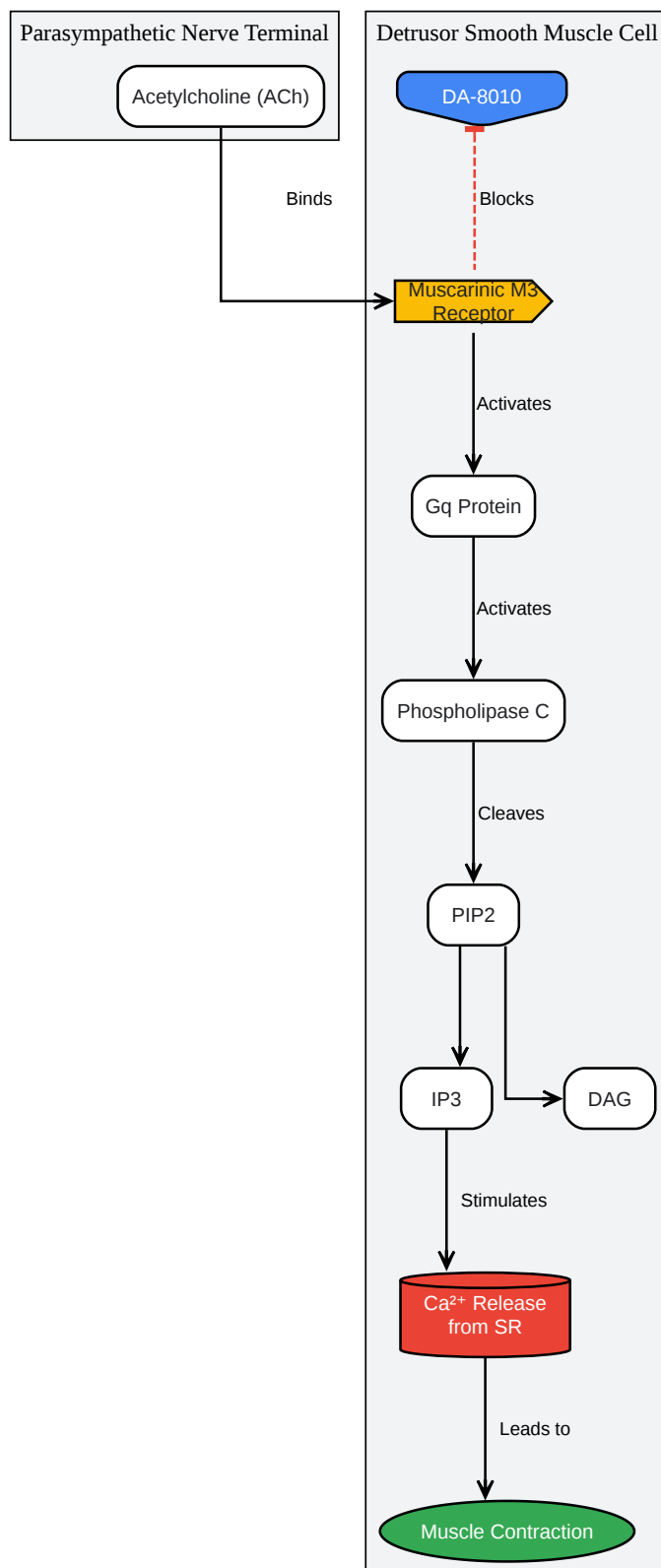
DA-8010, also known as velufenacin, is a novel and potent selective muscarinic M3 receptor antagonist developed by Dong-A ST Co., Ltd. for the treatment of overactive bladder (OAB).[1] OAB is a condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by increased urinary frequency and nocturia.[1] Muscarinic receptor antagonists are the primary pharmacotherapy for OAB, but their use can be limited by side effects such as dry mouth, constipation, and blurred vision.[1] Preclinical and clinical studies have demonstrated that DA-8010 exhibits high selectivity for the bladder over other tissues, suggesting the potential for improved efficacy and a better safety profile compared to existing treatments.[2][3]

Core Mechanism of Action

DA-8010 functions as a competitive antagonist at the muscarinic M3 receptor.[1] In the urinary bladder, acetylcholine released from parasympathetic nerves stimulates M3 receptors on the detrusor smooth muscle, leading to muscle contraction and micturition.[1] By blocking this interaction, DA-8010 reduces involuntary bladder contractions, increases bladder capacity, and delays the initial urge to void, thereby alleviating the symptoms of OAB.[1]

The urinary bladder smooth muscle contains both M2 and M3 muscarinic receptor subtypes, with M2 receptors being more numerous.[1] However, the M3 receptors are primarily

responsible for mediating bladder contraction.[1] DA-8010's high affinity and selectivity for the M3 receptor subtype are key to its therapeutic effect.[1][2]



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Caption: Signaling pathway of muscarinic M3 receptor antagonism by DA-8010.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical and clinical studies of DA-8010.

Table 1: Preclinical Receptor Binding and Functional Potency

Parameter	Species/System	Value	Reference
Binding Affinity (pKi)	Human Muscarinic M3 Receptor	8.81 ± 0.05	[3]
In Vivo Potency (ID ₃₀)	Inhibition of Rhythmic Bladder Contractions in Rats	0.08 mg/kg (intravenous)	[3]
In Vitro Potency Ratio	Bladder Smooth Muscle Cells vs. Salivary Gland Cells (Mice)	3.6-fold higher for bladder cells	[3]
In Vivo Functional Selectivity Ratio (Bladder vs. Salivary Gland)	Compared to Solifenacin (Rats)	3.1-fold greater	[3]
In Vivo Functional Selectivity Ratio (Bladder vs. Salivary Gland)	Compared to Oxybutynin (Rats)	3.2-fold greater	[3]
In Vivo Functional Selectivity Ratio (Bladder vs. Salivary Gland)	Compared to Darifenacin (Rats)	5.2-fold greater	[3]

Table 2: Phase 2 Clinical Trial Efficacy Data (12 Weeks)

Parameter	Placebo	DA-8010 (2.5 mg)	DA-8010 (5 mg)	Solifenacin (5 mg)	Reference
Change in 24-hour Micturition Frequency	-1.01	-1.22	-1.67	-1.56	[2] [4]
Change in Urgency Episodes/24 hours (at 8 weeks)	-	Significant decrease vs. placebo (p=0.0684, trend)	Significant decrease vs. placebo (p=0.0092)	-	[2]
Change in Voided Volume per Micturition (mL)	-	14.34	8.71	29.16	[5]
p=0.0413 vs. placebo [2] [4]					

Table 3: Phase 2 Clinical Trial Safety Data (Adverse Drug Reactions)

Treatment Group	Percentage of Patients with ADRs	Reference
Placebo	3.95%	[2]
DA-8010 (2.5 mg)	6.67%	[2]
DA-8010 (5 mg)	18.42%	[2]
Solifenacin (5 mg)	17.33%	[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on published studies.

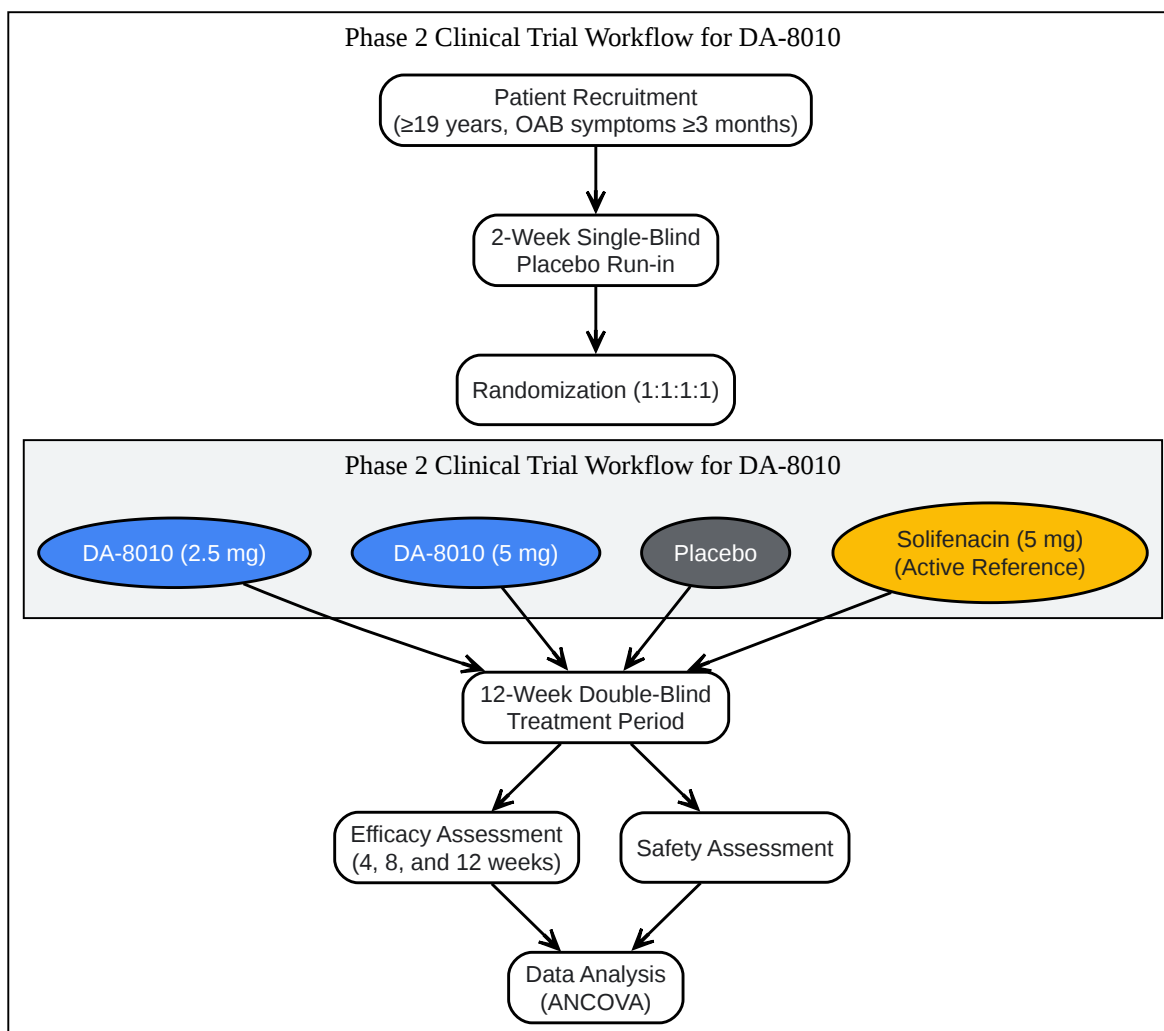
1. Muscarinic Receptor Binding Assay

- Objective: To determine the binding affinity of DA-8010 for the human muscarinic M3 receptor.
- Methodology:
 - Membrane Preparation: Human CHO-K1 cells stably expressing the human muscarinic M3 receptor are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes.
 - Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound (DA-8010) in a buffer solution.
 - Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity on the filters is measured using a liquid scintillation counter.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

2. In Vivo Model of Bladder Overactivity in Rats

- Objective: To evaluate the in vivo efficacy of DA-8010 in reducing bladder contractions.
- Methodology:
 - Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder through the urethra for infusion and pressure measurement, and another catheter is placed in a femoral vein for drug administration.

- Induction of Bladder Overactivity: The bladder is continuously infused with saline to induce rhythmic bladder contractions.
- Drug Administration: Once stable rhythmic contractions are established, DA-8010 or a vehicle is administered intravenously.
- Measurement and Analysis: Bladder pressure is continuously recorded. The dose of DA-8010 that causes a 30% reduction in the frequency or amplitude of bladder contractions (ID_{30}) is calculated.



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Caption: Workflow of the Phase 2 clinical trial for DA-8010.

Conclusion


DA-8010 is a promising new therapeutic agent for overactive bladder, demonstrating high potency and selectivity for the muscarinic M3 receptor. Preclinical data strongly suggest a favorable selectivity profile for the bladder over salivary glands, which has been a significant limitation for other antimuscarinic drugs.[3] Phase 2 clinical trials have confirmed its efficacy in reducing the frequency of micturition and urgency episodes with a manageable safety profile. [2] Further large-scale Phase 3 trials are anticipated to provide more definitive evidence of its clinical utility and safety. The data presented in this guide underscore the potential of DA-8010 to offer an improved treatment option for patients with OAB.

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